N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide
Description
N-(2-Benzoyl-5-methylphenyl)-2-chloroacetamide is a chloroacetamide derivative characterized by a benzoyl group at the 2-position and a methyl group at the 5-position of the phenyl ring. This structure combines electron-withdrawing (chloroacetamide) and electron-donating (methyl) groups, influencing its electronic distribution, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11-7-8-13(14(9-11)18-15(19)10-17)16(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXDFFFHTIWURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide typically involves the reaction of 2-benzoyl-5-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-benzoyl-5-methylaniline+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzoyl group can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Formation of N-(2-benzoyl-5-methylphenyl)-2-substituted acetamides.
Oxidation: Formation of oxidized derivatives of the benzoyl group.
Reduction: Formation of reduced derivatives of the benzoyl group.
Hydrolysis: Formation of 2-benzoyl-5-methylaniline and chloroacetic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H14ClNO2
- Molecular Weight : 281.73 g/mol
- IUPAC Name : N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide
- Chemical Structure : The compound features a benzoyl group attached to a chlorinated acetamide, which contributes to its reactivity and potential biological activity.
Medicinal Chemistry
This compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of chlorinated acetamides often show enhanced activity due to their ability to interact with biological targets such as enzymes or receptors involved in cancer progression.
Synthesis of Novel Compounds
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals. Researchers have utilized it in the synthesis of other biologically active compounds, enhancing its utility in drug discovery.
Material Science
In material science, this compound has been explored for its potential use in the development of polymeric materials . Its ability to form stable bonds with various substrates makes it a candidate for creating coatings or composites with improved mechanical properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer properties of several chlorinated acetamides, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Properties
Research conducted at a prominent university tested the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that the compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Data Tables
Mechanism of Action
The mechanism of action of N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
- N-(2-Benzoyl-4-Chlorophenyl)-2-Chloroacetamide (): The 4-chloro substituent introduces steric and electronic effects distinct from the 5-methyl group in the target compound. This difference impacts intramolecular interactions; for example, the 4-chloro derivative exhibits a planar N-C-C-Cl arrangement (-12.1° angle) and forms intramolecular N–H···O hydrogen bonds .
- N-(1,3-Benzodioxol-5-ylmethyl)-2-Chloroacetamide (–5): This compound features a benzodioxole ring instead of a benzoyl group. Synthesis involves reaction with heteroaryl thiols in acetone, contrasting with the DMF/KI-mediated reflux used for benzoyl derivatives ().
Heterocyclic Derivatives ()
N-(3-tert-Butylisoxazol-5-yl)-2-Chloroacetamide () :
Replacement of the benzoylphenyl group with a tert-butylisoxazole ring introduces a rigid heterocycle, altering both electronic properties and steric accessibility. Such modifications are critical in medicinal chemistry, where isoxazole rings are often used to modulate bioavailability and target binding .- N-[4-Amino-5-Cyano-6-(Methylsulfanyl)pyridin-2-yl]-2-Chloroacetamide (): The pyridine core with cyano and methylsulfanyl groups highlights diversification for agrochemical or pharmaceutical applications. Hydrogen bonding involving amino and cyano groups may enhance crystal packing stability, a feature absent in the benzoyl-based target compound .
Crystallographic and Intermolecular Interactions
Hydrogen Bonding and Packing (–9)
- The 4-chloro analog () forms intramolecular N–H···O hydrogen bonds and C–H···O intermolecular contacts, creating centrosymmetric dimers. In contrast, methyl-substituted analogs (e.g., ’s phenoxy derivative) may exhibit weaker π-π interactions due to reduced electron density on the aromatic ring .
- Pyridine derivatives () utilize N–H···N and C–H···S interactions, underscoring how heteroatom placement dictates packing motifs compared to benzoyl-based structures .
Software and Methodology ()
- Structural determinations for these compounds rely on SHELX and ORTEP software, ensuring accuracy in bond angle and torsion angle analyses. For instance, the 4-chloro derivative’s N–C–C–Cl torsion was resolved using SHELXL .
Reactivity and Functionalization
- Benzoyl vs. Benzodioxole Derivatives : The benzoyl group () may participate in ketone-specific reactions (e.g., nucleophilic additions), whereas benzodioxole derivatives (–5) are more prone to electrophilic substitutions at oxygen-rich sites .
- Heterocyclic Analogs () : Isoxazole and pyridine rings enable regioselective functionalization, such as Suzuki couplings or nucleophilic displacements, which are less feasible in benzoylphenyl systems .
Pharmacological Potential
- While direct data for the target compound are lacking, analogs like the 4-chloro derivative () and benzodioxole derivatives (–5) have been explored for antimicrobial and kinase-inhibitory activities. The methyl group in the target compound could enhance membrane permeability, a hypothesis supported by the increased bioactivity of methyl-substituted aromatics in other studies .
Biological Activity
N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various research findings and data tables.
Chemical Structure and Properties
This compound features a chloroacetamide functional group attached to a benzoyl moiety, which influences its biological activity. The structural formula can be represented as follows:
Key Structural Features:
- Benzoyl Group: Enhances lipophilicity, aiding membrane permeability.
- Chloroacetamide: Provides sites for nucleophilic attack and potential enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of enzyme activities involved in critical cellular processes such as proliferation and apoptosis.
- Enzyme Inhibition: The compound may inhibit enzymes responsible for cell growth, thereby exhibiting anticancer properties.
- Antimicrobial Activity: It has been shown to affect bacterial cell membranes, leading to increased permeability and eventual cell death.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of N-(substituted phenyl)-2-chloroacetamides, including the target compound. A notable study screened various derivatives against common pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
This study confirmed that compounds with halogenated substituents on the phenyl ring exhibited enhanced antimicrobial activity due to increased lipophilicity, facilitating their passage through cell membranes .
Anticancer Properties
The anticancer potential of this compound has also been explored. A series of in vitro assays demonstrated its cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| HCT-116 (Colorectal Cancer) | 22.3 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of mitochondrial membrane potential .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy: A quantitative structure-activity relationship (QSAR) analysis was conducted on a series of N-(substituted phenyl)-2-chloroacetamides, revealing that structural variations significantly impact their antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Evaluation: In a study assessing the cytotoxic effects of various chloroacetamides, it was found that those with specific substituents showed enhanced selectivity towards cancer cell lines while maintaining lower toxicity towards normal cells .
- Mechanistic Insights: Research indicated that this compound may act by inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .
Q & A
Q. What experimental methodologies are recommended for determining the crystal structure of N-(2-benzoyl-5-methylphenyl)-2-chloroacetamide?
The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å). Key steps include:
- Crystallization : Grow high-quality crystals (e.g., yellow blocks of 0.29 × 0.43 × 0.56 mm) in a suitable solvent system.
- Data collection : Use a diffractometer (e.g., Bruker SMART CCD) with multi-scan absorption corrections.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for thermal parameters and hydrogen atom placement .
- Validation : Verify geometry and intermolecular interactions using tools like PLATON or MERCURY .
Q. How can hydrogen bonding patterns in this compound be systematically analyzed?
Hydrogen bonding can be characterized via:
- Graph set analysis : Assign descriptors (e.g., S(6) for intramolecular N–H···O bonds) to categorize interaction motifs .
- Intermolecular contacts : Measure distances (e.g., C–H···O interactions ≤ 2.5 Å) and angles using crystallographic software.
- Visualization : Generate ORTEP-3 diagrams to highlight hydrogen bonds and π-π stacking .
Q. What spectroscopic techniques are suitable for characterizing synthetic intermediates of this compound?
Q. How can synthetic routes to this compound be optimized?
- Reagent selection : Use chloroacetyl chloride for amide bond formation under reflux conditions (e.g., benzene at 80°C for 4 hours) .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the product.
- Yield improvement : Optimize stoichiometry (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) and monitor reaction progress via TLC .
Q. What safety precautions are critical when handling this compound?
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation from chloroacetamide groups.
- Storage : Keep in airtight containers at 4°C to prevent hydrolysis of the chloroacetamide moiety .
Advanced Research Questions
Q. How do substituent positions (e.g., methyl vs. chloro groups) influence the compound’s supramolecular assembly?
- Steric effects : The 5-methyl group may hinder π-π stacking, while the 2-benzoyl moiety promotes C–H···π interactions .
- Electron-withdrawing groups : Chloro substituents enhance dipole-dipole interactions, stabilizing centrosymmetric dimers via C–H···O contacts .
- Comparative studies : Analyze analogs (e.g., N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide) to assess packing differences .
Q. What computational methods can predict biological activity or reactivity of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps).
- Docking studies : Simulate interactions with protein targets (e.g., p38 MAP kinase) using AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data from analogs .
Q. How can crystallographic data contradictions (e.g., thermal displacement parameters) be resolved?
- Multi-refinement : Compare SHELXL (constrained) vs. NoSpherA2 (aspherical) models to address anisotropic displacement errors .
- Twinned data : Use CELL_NOW for initial indexing and TWINABS for scaling if twinning is suspected .
- Validation metrics : Check Rint (<5%) and completeness (>95%) to ensure data quality .
Q. What strategies mitigate challenges in synthesizing derivatives with modified aryl or acetamide groups?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during benzoylation reactions .
- Microwave-assisted synthesis : Reduce reaction times for heterocyclic derivatives (e.g., imidazolidinones) .
- Crystallography-guided design : Prioritize substituents that enhance solubility (e.g., methoxy groups) without disrupting crystal packing .
Q. How can hydrogen-bonding networks be exploited for co-crystal engineering?
- Co-former selection : Pair with carboxylic acids (e.g., succinic acid) to form robust O–H···N hydrogen bonds.
- Synthons : Target amide-carbonyl interactions to construct 1D chains or 2D sheets .
- Stability testing : Assess co-crystal dissolution profiles under accelerated storage conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
